molecular formula C10H18Br4N4S2 B12782389 N,N'-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide CAS No. 111915-73-2

N,N'-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide

Cat. No.: B12782389
CAS No.: 111915-73-2
M. Wt: 578.0 g/mol
InChI Key: HINORRCNCGSHCQ-UHFFFAOYSA-N
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Description

N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide is a complex organic compound that features a unique structure with bromomethyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide typically involves the reaction of 1,2-ethanediamine with 5-(bromomethyl)-4,5-dihydro-2-thiazole. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The starting materials are mixed and reacted in a micro fixed-bed reactor, often using a catalyst such as platinum on carbon (Pt/C) to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N’-Bis(5-(aminomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism by which N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide exerts its effects involves the interaction of its bromomethyl and thiazolyl groups with target molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the thiazolyl groups can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide is unique due to its combination of bromomethyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

111915-73-2

Molecular Formula

C10H18Br4N4S2

Molecular Weight

578.0 g/mol

IUPAC Name

N,N'-bis[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]ethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C10H16Br2N4S2.2BrH/c11-3-7-5-15-9(17-7)13-1-2-14-10-16-6-8(4-12)18-10;;/h7-8H,1-6H2,(H,13,15)(H,14,16);2*1H

InChI Key

HINORRCNCGSHCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)NCCNC2=NCC(S2)CBr)CBr.Br.Br

Origin of Product

United States

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